molecular formula C16H18FN3O4 B029887 N-Hydroxy Norfloxacin CAS No. 109142-49-6

N-Hydroxy Norfloxacin

Cat. No. B029887
CAS RN: 109142-49-6
M. Wt: 335.33 g/mol
InChI Key: BUZRYEUCJVTZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norfloxacin is a synthetic antibacterial drug . It belongs to the class of medicines known as quinolone antibiotics . It is used to treat certain bacterial infections in many different parts of the body . Norfloxacin can also have serious effects on your nerves, and may cause permanent nerve damage .


Synthesis Analysis

An improved method for the synthesis of norfloxacin has been reported . Additionally, novel norfloxacin hydroxamic acid derivatives with additional metal-chelating and hydrophobic pharmacophores have been synthesized . These compounds showed equal or better activity than norfloxacin against Gram-positive, Gram-negative, and mycobacteria .


Molecular Structure Analysis

Norfloxacin has the molecular formula C16H18FN3O3 . The structure of norfloxacin includes a piperazine ring and a quinolone ring . The active sites of norfloxacin are mainly located in these rings .


Chemical Reactions Analysis

The hydrolysis of norfloxacin has been studied . The hydrolysis rates of norfloxacin under neutral and alkaline conditions were higher than that under acidic conditions in both aerobic and anoxic environments . The ions of Ca2+, Mg2+, HCO3−, CO32−, and NO3− in simulated water samples inhibited the hydrolysis of norfloxacin, while Cl− promoted its hydrolysis .


Physical And Chemical Properties Analysis

The physicochemical properties of norfloxacin have been characterized . The pH, surface area, and ash content of norfloxacin increase with increasing temperature . Norfloxacin has been found to be present in anhydrous form A and hemipentahydrate form .

Scientific Research Applications

Environmental Persistence Prediction

N-Hydroxy Norfloxacin: plays a crucial role in understanding the hydrolysis behavior and pathways of norfloxacin in the hyporheic zone (HZ). This is essential for predicting the environmental persistence of the compound. Studies have shown that the hydrolysis process of norfloxacin is consistent with first-order kinetics, and environmental factors such as dissolved oxygen significantly affect its hydrolysis rate .

Antibiotic Degradation Pathways

The degradation mechanism of norfloxacin in aqueous environments initiated by hydroxyl radicals has been explored using density functional theory (DFT) calculations. This research is vital for developing efficient and environmentally friendly technologies to eliminate norfloxacin from aquatic environments .

Photocatalytic Degradation

Photocatalytic degradation: is another application where N-Hydroxy Norfloxacin is significant. The photocatalytic activity on various substrates, such as Zn, can lead to the degradation of norfloxacin antibiotics, which is a promising method for treating contaminated water .

Microwave-Enhanced Photolysis

The combination of microwave and UV irradiation methods has been studied for the degradation of norfloxacin. This MW/UV process shows a remarkable synergistic effect, resulting in a much faster removal rate than UV light irradiation alone .

Mechanism of Action

Target of Action

N-Hydroxy Norfloxacin, like its parent compound Norfloxacin, primarily targets bacterial enzymes known as DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes play a crucial role in bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, N-Hydroxy Norfloxacin prevents the bacteria from replicating and repairing their DNA, leading to bacterial death .

Mode of Action

N-Hydroxy Norfloxacin inhibits the action of DNA gyrase and topoisomerase IV by binding to these enzymes . This binding blocks the untwisting of bacterial DNA, a necessary step for DNA replication . Notably, N-Hydroxy Norfloxacin has a much higher affinity for bacterial DNA gyrase than for mammalian enzymes, which contributes to its antibacterial specificity .

Biochemical Pathways

The primary biochemical pathway affected by N-Hydroxy Norfloxacin is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, the drug prevents the unwinding and separation of bacterial DNA strands, thereby halting DNA replication and transcription . This disruption in the DNA replication process leads to the death of the bacteria .

Pharmacokinetics

Norfloxacin, the parent compound of N-Hydroxy Norfloxacin, is rapidly absorbed from the gastrointestinal tract, with a bioavailability of 30 to 40% . It achieves peak serum concentrations of 1.5 to 2.0 µg/ml within 1.5 hours after a 400-mg oral dose . Norfloxacin is widely distributed throughout the body and undergoes metabolic conversion . Approximately 30% of an administered dose is excreted as unchanged drug by glomerular filtration and tubular secretion . The pharmacokinetics of N-Hydroxy Norfloxacin may be similar, but specific studies are needed to confirm this.

Result of Action

The primary result of N-Hydroxy Norfloxacin’s action is the death of bacterial cells. By inhibiting key enzymes involved in DNA replication and repair, the drug prevents the bacteria from multiplying and repairing damage to their DNA . This leads to the death of the bacteria and the resolution of the bacterial infection .

Action Environment

The action of N-Hydroxy Norfloxacin can be influenced by various environmental factors. For instance, the hydrolysis of Norfloxacin has been found to be affected by factors such as dissolved oxygen (DO) concentration, pH, and the presence of certain ions . The hydrolysis rates of Norfloxacin under neutral and alkaline conditions were found to be higher than under acidic conditions in both aerobic and anoxic environments . These factors may similarly influence the action, efficacy, and stability of N-Hydroxy Norfloxacin, although specific studies are needed to confirm this.

Safety and Hazards

Norfloxacin may cause serious eye irritation . It is recommended to wash thoroughly after handling and to wear protective gloves/protective clothing/eye protection/face protection . In case of eye contact, rinse immediately with plenty of water for at least 15 minutes .

Future Directions

Norfloxacin is used for the treatment of various bacterial infections . It should be taken by mouth as directed by a doctor, usually twice a day (every 12 hours) with a full glass of water . The dosage and length of treatment are based on the patient’s medical condition and response to treatment .

properties

IUPAC Name

1-ethyl-6-fluoro-7-(4-hydroxypiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O4/c1-2-18-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)18)19-3-5-20(24)6-4-19/h7-9,24H,2-6H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUZRYEUCJVTZNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388736
Record name N-Hydroxy Norfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy Norfloxacin

CAS RN

109142-49-6
Record name N-Hydroxy Norfloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy Norfloxacin
Reactant of Route 2
Reactant of Route 2
N-Hydroxy Norfloxacin
Reactant of Route 3
Reactant of Route 3
N-Hydroxy Norfloxacin
Reactant of Route 4
Reactant of Route 4
N-Hydroxy Norfloxacin
Reactant of Route 5
Reactant of Route 5
N-Hydroxy Norfloxacin
Reactant of Route 6
N-Hydroxy Norfloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.